![molecular formula C44H38Sn2 B14380055 [1,2-Phenylenebis(methylene)]bis(triphenylstannane) CAS No. 87991-74-0](/img/structure/B14380055.png)
[1,2-Phenylenebis(methylene)]bis(triphenylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2-Phenylenebis(methylene)]bis(triphenylstannane): is a chemical compound with the molecular formula C₄₄H₃₈Sn₂ . It is a type of organotin compound, which means it contains tin atoms bonded to carbon atoms. This compound is known for its unique structure, where two triphenylstannane groups are connected by a 1,2-phenylenebis(methylene) linker .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,2-Phenylenebis(methylene)]bis(triphenylstannane) typically involves the reaction of triphenylstannyl chloride with a suitable 1,2-phenylenebis(methylene) precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: [1,2-Phenylenebis(methylene)]bis(triphenylstannane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,2-Phenylenebis(methylene)]bis(triphenylstannane) is used as a reagent in organic synthesis. It can be employed in the formation of carbon-tin bonds, which are useful in various synthetic pathways .
Biology and Medicine:
Industry: In industry, organotin compounds are used as stabilizers in the production of PVC and other polymers. [1,2-Phenylenebis(methylene)]bis(triphenylstannane) could potentially be used in similar applications .
Wirkmechanismus
The mechanism of action of [1,2-Phenylenebis(methylene)]bis(triphenylstannane) involves its ability to form stable carbon-tin bonds. These bonds can interact with various molecular targets, depending on the specific application. For example, in organic synthesis, the compound can act as a nucleophile, attacking electrophilic centers in other molecules .
Vergleich Mit ähnlichen Verbindungen
- [1,4-Phenylenebis(methylene)]bis(triphenylstannane)
- (Propane-1,3-diyl)bis(triphenylstannane)
- Tetraethyl[1,2-phenylenebis(methylene)]bis(phosphonate)
Uniqueness: What sets [1,2-Phenylenebis(methylene)]bis(triphenylstannane) apart from similar compounds is its specific 1,2-phenylenebis(methylene) linker, which provides unique steric and electronic properties. This can influence its reactivity and the types of reactions it can undergo .
Eigenschaften
CAS-Nummer |
87991-74-0 |
|---|---|
Molekularformel |
C44H38Sn2 |
Molekulargewicht |
804.2 g/mol |
IUPAC-Name |
triphenyl-[[2-(triphenylstannylmethyl)phenyl]methyl]stannane |
InChI |
InChI=1S/C8H8.6C6H5.2Sn/c1-7-5-3-4-6-8(7)2;6*1-2-4-6-5-3-1;;/h3-6H,1-2H2;6*1-5H;; |
InChI-Schlüssel |
DWQHKWDUCPOXGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](CC2=CC=CC=C2C[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


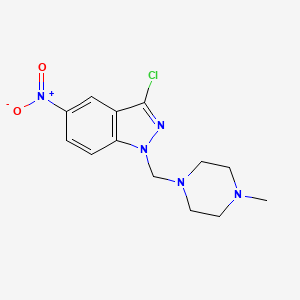
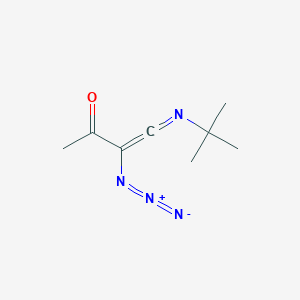


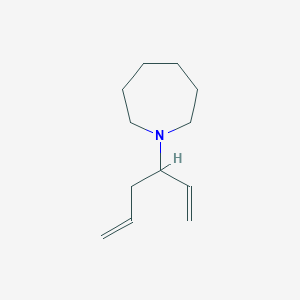
![Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14380014.png)
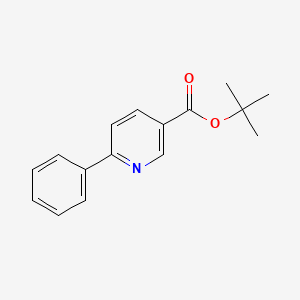
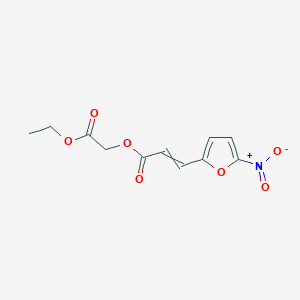
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)
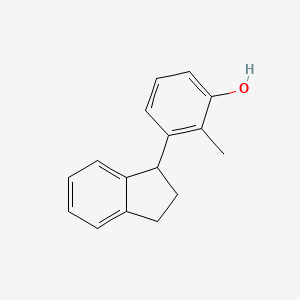
![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
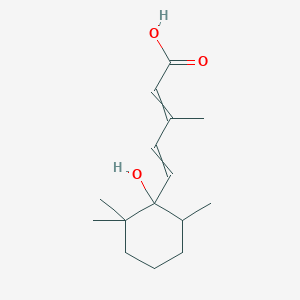
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide](/img/structure/B14380054.png)
